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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzonitrile, a substituted aromatic nitrile, represents a core structural
motif in numerous pharmacologically active compounds and functional materials. Its unique
combination of a nitrile group, a hydroxyl group, and a methyl group on a benzene ring imparts
specific electronic and steric properties that are crucial for its molecular interactions and
reactivity. A thorough understanding of its chemical structure is paramount for its application in
drug design, synthesis, and materials science. This guide provides a comprehensive analysis
of the spectroscopic data of 3-Hydroxy-5-methylbenzonitrile, including Mass Spectrometry
(MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We
will delve into the theoretical underpinnings of each technique, present detailed experimental
protocols, and offer expert interpretation of the spectral data to elucidate the molecule's
structure with a high degree of confidence.

Molecular Structure

The structural formula of 3-Hydroxy-5-methylbenzonitrile is presented below. The systematic
IUPAC name is 3-hydroxy-5-methylbenzonitrile, and its Chemical Abstracts Service (CAS)
registry number is 95658-81-4.[1] The molecule has a molecular formula of CsH7NO and a
monoisotopic mass of 133.0528 Da.[1]
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Figure 1: Molecular Structure of 3-Hydroxy-5-methylbenzonitrile.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. This information can be used to determine the molecular weight of a compound
and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Theoretical Overview

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy
electrons, leading to the ejection of an electron from the molecule to form a molecular ion
(M*e). The molecular ion can then undergo fragmentation to produce a series of smaller,
characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of
these ions as a function of their m/z ratio.

Experimental Protocol: Electron lonization Mass
Spectrometry

Sample Preparation: A small amount of solid 3-Hydroxy-5-methylbenzonitrile is introduced
into the mass spectrometer via a direct insertion probe.

« lonization: The sample is vaporized and then bombarded with a beam of electrons (typically
at 70 eV) in the ion source.

o Acceleration: The resulting positively charged ions are accelerated by an electric field.

o Mass Analysis: The accelerated ions are passed through a magnetic or electric field, which
deflects them according to their mass-to-charge ratio.

o Detection: An ion detector measures the abundance of ions at each m/z value.
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Figure 2: Experimental workflow for Mass Spectrometry.

Data Analysis and Interpretation

While experimental mass spectral data for 3-Hydroxy-5-methylbenzonitrile is not readily
available in public databases, predicted data can provide valuable insights into its expected
fragmentation pattern.[2]

m/z (Predicted) lon Description

133 [M]*e Molecular lon

132 [M-H]* Loss of a hydrogen radical
104 [M-HCN]*e Loss of hydrogen cyanide
103 [M-CH20]* Loss of formaldehyde

77 [CeHs]+ Phenyl cation

Table 1: Predicted Mass Spectral Data for 3-Hydroxy-5-methylbenzonitrile

The molecular ion peak is expected at m/z 133, corresponding to the molecular weight of the
compound. A peak at m/z 132 would result from the loss of a hydrogen atom. The loss of the
nitrile group as hydrogen cyanide (HCN) would lead to a fragment at m/z 104. Another potential
fragmentation pathway involves the loss of formaldehyde (CH20) from the hydroxymethyl
group that could be formed through rearrangement, resulting in a peak at m/z 103. The
presence of a peak at m/z 77 would be indicative of a phenyl cation.
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Figure 3: Predicted mass spectral fragmentation of 3-Hydroxy-5-methylbenzonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by
measuring the absorption of infrared radiation.

Theoretical Overview

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational
frequencies of their chemical bonds. The absorption of IR radiation causes a transition between
vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance
versus wavenumber (cm~1), and the positions and intensities of the absorption bands are
characteristic of the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: A small amount of solid 3-Hydroxy-5-methylbenzonitrile is placed
directly onto the ATR crystal.

o Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total
internal reflection. The beam penetrates a short distance into the sample at each reflection
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point, and the sample absorbs energy at specific frequencies.

e Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier
transform is used to convert the signal into an infrared spectrum.

Data Analysis and Interpretation

The IR spectrum of 3-Hydroxy-5-methylbenzonitrile is expected to show characteristic
absorption bands for the O-H, C=N, aromatic C-H, and C-O functional groups. The following
table summarizes the expected IR absorption bands based on data for analogous compounds.

Wavenumber (cm~—?) Functional Group Vibrational Mode
~3350 (broad) O-H Stretching

~3050 Aromatic C-H Stretching

~2230 C=N Stretching

~1600, ~1470 Aromatic C=C Stretching

~1250 C-O Stretching

~850 Aromatic C-H Out-of-plane bending

Table 2: Expected Infrared Absorption Bands for 3-Hydroxy-5-methylbenzonitrile

A broad absorption band around 3350 cm~! is characteristic of the O-H stretching vibration of
the hydroxyl group, with the broadening due to hydrogen bonding. The sharp, medium-intensity
band around 2230 cm~1 is a clear indicator of the C=N stretching vibration of the nitrile group.
Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000
cm~1, The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and
1470 cm~1. The C-O stretching vibration of the phenolic hydroxyl group will be observed in the
1250 cm~1 region. Finally, the substitution pattern on the benzene ring can often be inferred
from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm~? region. For a 1,3,5-
trisubstituted benzene ring, a strong band is typically observed around 850 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. It provides detailed information about the carbon and hydrogen
framework of a molecule.

Theoretical Overview

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a
strong magnetic field. The chemical environment of each nucleus influences the magnetic field
it experiences, resulting in different resonance frequencies (chemical shifts). The integration of
the signal provides information about the number of nuclei, and the splitting pattern
(multiplicity) reveals information about neighboring nuclei.

Experimental Protocol: *H and **C NMR

o Sample Preparation: A few milligrams of 3-Hydroxy-5-methylbenzonitrile are dissolved in a
deuterated solvent (e.g., DMSO-ds or CDCI3) containing a small amount of tetramethylsilane
(TMS) as an internal standard.

o Data Acquisition: The sample tube is placed in the NMR spectrometer, and the sample is
subjected to a strong magnetic field and a series of radiofrequency pulses.

« Signal Detection and Processing: The resulting free induction decay (FID) signal is detected,
amplified, and then Fourier transformed to generate the NMR spectrum.

NMR Spectroscopy Protocol

Sample Preparation Data Acquisition Signal Processing NMR Spectrum
(Dissolve in deuterated solvent) (Magnetic field + RF pulses) (Fourier Transform) P
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Figure 4: Experimental workflow for NMR Spectroscopy.

'H NMR Data Analysis and Interpretation
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The *H NMR spectrum of 3-Hydroxy-5-methylbenzonitrile is expected to show signals for the
aromatic protons, the hydroxyl proton, and the methyl protons. The expected chemical shifts
and multiplicities are detailed in the table below.

Chemical Shift (5,

opm) (Predicted) Multiplicity Integration Assignment
~9.5-10.5 Singlet 1H Ar-OH
~7.1-7.3 Singlet/Multiplet 3H Ar-H

~2.3 Singlet 3H Ar-CHs

Table 3: Predicted *H NMR Spectral Data for 3-Hydroxy-5-methylbenzonitrile

The hydroxyl proton (Ar-OH) is expected to appear as a broad singlet in the downfield region
(around 9.5-10.5 ppm), and its chemical shift can be concentration-dependent. The three
aromatic protons are expected to appear in the region of 7.1-7.3 ppm. Due to their similar
chemical environments and potential for small meta-couplings, they may appear as a complex
multiplet or even as closely spaced singlets. The methyl protons (Ar-CHs) will give rise to a
sharp singlet at around 2.3 ppm, integrating to three protons.

3C NMR Data Analysis and Interpretation

The 3C NMR spectrum of 3-Hydroxy-5-methylbenzonitrile will provide information about the
carbon skeleton. The expected chemical shifts are summarized below.

Chemical Shift (6, ppm) (Predicted) Assighment
~158 C-OH

~140 C-CHs
~120-130 Aromatic C-H
~118 C=N

~115 C-CN

~21 -CHs
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Table 4: Predicted 3C NMR Spectral Data for 3-Hydroxy-5-methylbenzonitrile

The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield of the
aromatic carbons, around 158 ppm. The carbon bearing the methyl group (C-CHs) will also be
downfield, around 140 ppm. The aromatic carbons bonded to hydrogen (Aromatic C-H) will
appear in the typical aromatic region of 120-130 ppm. The nitrile carbon (C=N) will be observed
around 118 ppm, and the carbon to which the nitrile is attached (C-CN) will be around 115
ppm. The methyl carbon (-CHs) will appear in the upfield region, around 21 ppm.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust
framework for the structural elucidation of 3-Hydroxy-5-methylbenzonitrile. Mass
spectrometry confirms the molecular weight and offers insights into potential fragmentation
pathways. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl,
nitrile, and substituted aromatic ring. Finally, *H and 3C NMR spectroscopy provide a detailed
map of the proton and carbon environments within the molecule, allowing for an unambiguous
assignment of its structure. This multi-technique approach ensures a high level of confidence in
the structural characterization, which is a critical foundation for any further research or
development involving this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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